molecular formula C9H10N2O2S2 B106064 4-Nitrophenyl dimethyldithiocarbamate CAS No. 16913-63-6

4-Nitrophenyl dimethyldithiocarbamate

Cat. No.: B106064
CAS No.: 16913-63-6
M. Wt: 242.3 g/mol
InChI Key: BSPPFEBCCBLHGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AE-0047, also known as Vatanidipine, is a novel dihydropyridine-type calcium channel blocker. It is primarily used for its potent and long-lasting antihypertensive activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AE-0047 involves the preparation of 1,4-dihydropyridine derivatives. The key steps include the condensation of appropriate aldehydes, ketones, and amines under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like piperidine. The mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production of AE-0047 follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

AE-0047 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

AE-0047 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying calcium channel blockers and their interactions.

    Biology: Investigated for its effects on cellular calcium channels and related signaling pathways.

    Medicine: Explored for its potential in treating hypertension, cerebral insufficiencies, and other cardiovascular conditions.

    Industry: Utilized in the development of new antihypertensive drugs and formulations

Mechanism of Action

AE-0047 exerts its effects by blocking calcium channels, specifically the L-type calcium channels. This inhibition reduces the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent decrease in blood pressure. The compound’s selective action on vertebral arteries makes it particularly effective in treating hypertension with cerebral insufficiencies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AE-0047

AE-0047 stands out due to its slow-onset and long-lasting pharmacological actions. Its selective vasodilating activity on vertebral arteries provides a unique advantage in treating hypertension with cerebral insufficiencies, making it a valuable addition to the class of dihydropyridine calcium channel blockers .

Properties

CAS No.

16913-63-6

Molecular Formula

C9H10N2O2S2

Molecular Weight

242.3 g/mol

IUPAC Name

(4-nitrophenyl) N,N-dimethylcarbamodithioate

InChI

InChI=1S/C9H10N2O2S2/c1-10(2)9(14)15-8-5-3-7(4-6-8)11(12)13/h3-6H,1-2H3

InChI Key

BSPPFEBCCBLHGW-UHFFFAOYSA-N

SMILES

CN(C)C(=S)SC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CN(C)C(=S)SC1=CC=C(C=C1)[N+](=O)[O-]

Key on ui other cas no.

16913-63-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.